molecular formula C13H20ClNO B1458054 1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride CAS No. 1864072-72-9

1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride

Cat. No.: B1458054
CAS No.: 1864072-72-9
M. Wt: 241.76 g/mol
InChI Key: SVMDIXAMPSNMDP-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2,3-Dihydrobenzofuran-5-yl)pentan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with norepinephrine and dopamine transporters, influencing their activity. These interactions are crucial as they can modulate neurotransmitter levels in the brain, affecting mood and behavior .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect the cAMP signaling pathway, which is vital for various cellular processes, including energy balance and cell growth . Additionally, it can alter gene expression patterns, leading to changes in protein synthesis and cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a norepinephrine-dopamine reuptake inhibitor, preventing the reabsorption of these neurotransmitters into presynaptic neurons. This inhibition increases the concentration of norepinephrine and dopamine in the synaptic cleft, enhancing their signaling effects . Furthermore, it may influence enzyme activity, either inhibiting or activating specific enzymes involved in neurotransmitter metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to sustained changes in cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cognitive function and mood by increasing neurotransmitter levels. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of neurotransmitters. This interaction can affect metabolic flux and alter metabolite levels in the brain . Additionally, the compound may influence the synthesis and degradation of other biomolecules, impacting overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the brain, it can accumulate in specific regions, influencing local neurotransmitter levels and signaling pathways.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in synaptic vesicles and presynaptic terminals, where it can modulate neurotransmitter release and reuptake . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-2-3-4-12(14)10-5-6-13-11(9-10)7-8-15-13;/h5-6,9,12H,2-4,7-8,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMDIXAMPSNMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C1=CC2=C(C=C1)OCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.